Molecular‑Weight & Lipophilicity Shift vs. 1‑Methyl Analogue
Compared with the 1‑methyl analogue N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS 1013807‑84‑5), the target compound contains an additional methylene group on the pyrazole nitrogen, increasing the molecular weight by 14.02 g mol⁻¹. This seemingly minor change is sufficient to increase lipophilicity (predicted ΔlogP ≈ +0.4 to +0.6) [1], a parameter that directly influences cellular permeability and plasma protein binding in the context of HIF‑1‑targeted probe design.
| Evidence Dimension | Lipophilicity modulation (ethyl vs. methyl substituent) |
|---|---|
| Target Compound Data | MW 284.27 g mol⁻¹; predicted logP ≈ 2.2–2.5 (estimated from congeneric series [1]) |
| Comparator Or Baseline | N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide (MW 270.25 g mol⁻¹; predicted logP ≈ 1.8–2.1) |
| Quantified Difference | MW +14.02 g mol⁻¹; ΔlogP ≈ +0.4 to +0.6 |
| Conditions | Predicted physicochemical parameters; experimental logP not reported for these specific compounds. |
Why This Matters
The incremental lipophilicity gain may improve passive membrane permeability, making the ethyl analogue a more suitable starting point for cell‑based HIF‑1 reporter assays where intracellular target engagement is required.
- [1] Yasuda, Y., Arakawa, T., Nawata, Y., Shimada, S., Oishi, S., Fujii, N., Nishimura, S., Hattori, A., & Kakeya, H. (2015). Design, synthesis, and structure–activity relationships of 1‑ethylpyrazole‑3‑carboxamide compounds as novel hypoxia‑inducible factor (HIF)‑1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776‑1787. View Source
